N-(4-Methylphenyl)-4-nitrobenzene-1-carboximidohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methylphenyl)-4-nitrobenzene-1-carboximidohydrazide is an organic compound with a complex structure that includes both aromatic and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-4-nitrobenzene-1-carboximidohydrazide typically involves the reaction of 4-methylphenylhydrazine with 4-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylphenyl)-4-nitrobenzene-1-carboximidohydrazide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated aromatic compounds.
Scientific Research Applications
N-(4-Methylphenyl)-4-nitrobenzene-1-carboximidohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)-4-nitrobenzene-1-carboximidohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, altering the oxidative state of the target molecules. Additionally, the aromatic rings can engage in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methylphenyl)-4-nitrobenzamide
- N-(4-Methylphenyl)-4-nitrobenzenesulfonamide
- N-(4-Methylphenyl)-4-nitrobenzylamine
Uniqueness
N-(4-Methylphenyl)-4-nitrobenzene-1-carboximidohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and carboximidohydrazide groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
87521-79-7 |
---|---|
Molecular Formula |
C14H14N4O2 |
Molecular Weight |
270.29 g/mol |
IUPAC Name |
N-amino-N-(4-methylphenyl)-4-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C14H14N4O2/c1-10-2-6-12(7-3-10)17(16)14(15)11-4-8-13(9-5-11)18(19)20/h2-9,15H,16H2,1H3 |
InChI Key |
UZHCYLLLDDWWCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=N)C2=CC=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.